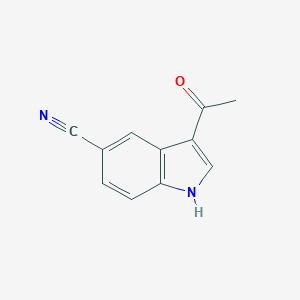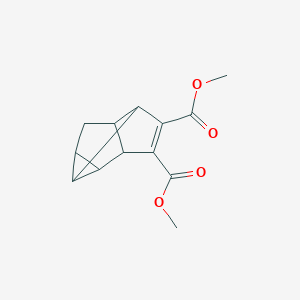
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and materials science. In
Aplicaciones Científicas De Investigación
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have potential anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the field of biochemistry, where it can be used to study protein-ligand interactions. In the field of materials science, this compound has been found to have potential applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and the growth of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester in lab experiments is its potential to reduce inflammation and the growth of cancer cells. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that accurately measure its effects.
Direcciones Futuras
There are a number of future directions for research on 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in the fields of medicine, biochemistry, and materials science. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is a complex process that requires specialized knowledge and equipment. One of the most commonly used methods for synthesizing this compound is through the Diels-Alder reaction. This reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The resulting compound is then subjected to a series of chemical reactions to form the final product.
Propiedades
Número CAS |
16219-84-4 |
|---|---|
Nombre del producto |
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester |
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
dimethyl tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-5-3-4-6(8)7(4)9(5)11(10)13(15)17-2/h4-9H,3H2,1-2H3 |
Clave InChI |
YZQAUJSISPRMIU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2C3C1C4C2C4C3)C(=O)OC |
SMILES canónico |
COC(=O)C1=C(C2C3C1C4C2C4C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



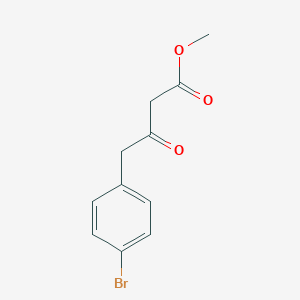
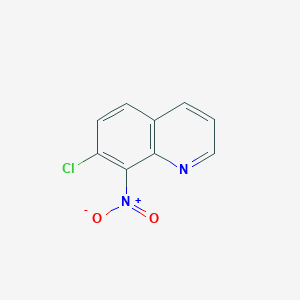
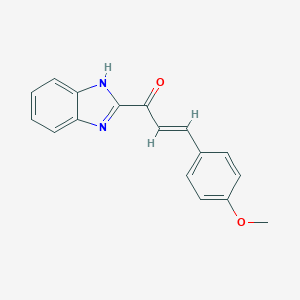
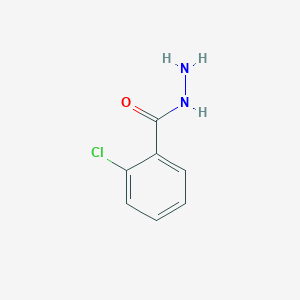
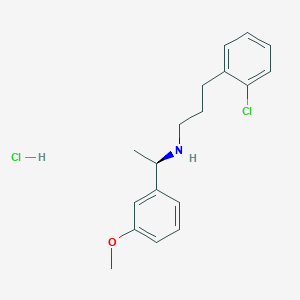
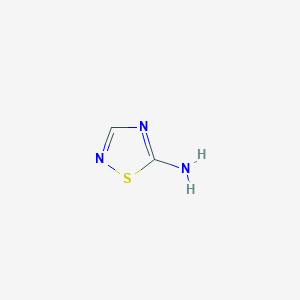
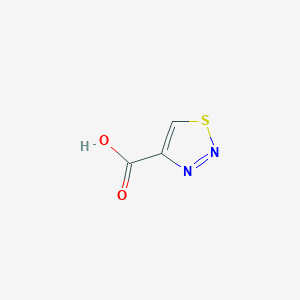
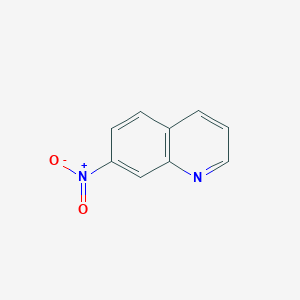
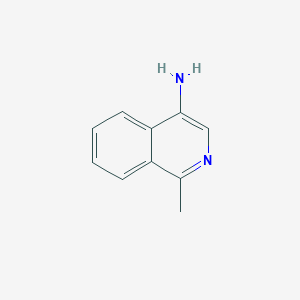
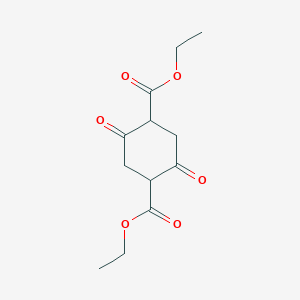
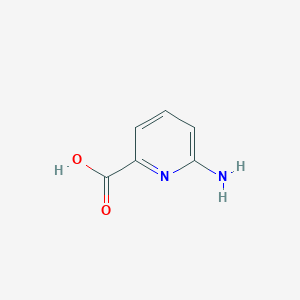
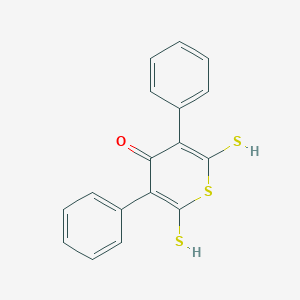
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
